5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one
Overview
Description
This usually includes the IUPAC name, other names or synonyms, and structural formula of the compound.
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, and stability.Scientific Research Applications
Pharmacological Characterization
5-Methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one (MDIP) has been characterized pharmacologically in the context of novel isoxazolopyridone derivatives that act as metabotropic glutamate receptor (mGluR) 7 antagonists. MDIP was identified through random screening and exhibited significant inhibitory effects in various cellular assays. It has been studied for its role in modulating intracellular calcium mobilization and cAMP accumulation in cell lines expressing mGluR7. This research suggests that MDIP and its derivatives can serve as allosteric antagonists with potential for elucidating the roles of mGluR7 in central nervous system functions (Suzuki et al., 2007).
Antiviral Activity
Research has also been conducted on the antiviral activity of derivatives structurally similar to MDIP. While not directly studying MDIP, these investigations into 3-methyl-1,5-diphenyl-1H-pyrazoles have demonstrated significant antiviral properties against herpes simplex virus. This research provides insight into the potential antiviral applications of MDIP-related compounds (Tantawy et al., 2012).
Anti-Inflammatory and Antioxidant Activities
Studies on thiazolo[4,5-b]pyridines, which are chemically related to MDIP, have shown that these compounds possess anti-inflammatory and antioxidant activities. These findings are important for understanding the broader therapeutic potential of MDIP and its analogs (Chaban et al., 2019).
Anticancer and Anti-5-Lipoxygenase Agents
Research on pyrazolopyrimidines derivatives, which share a structural similarity with MDIP, has revealed their potential as anticancer and anti-5-lipoxygenase agents. These studies contribute to the understanding of the possible roles MDIP derivatives could play in cancer treatment and inflammation management (Rahmouni et al., 2016).
Safety And Hazards
This involves studying the toxicity of the compound and any precautions that need to be taken while handling it.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods or applications of the compound.
properties
IUPAC Name |
5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-21-15(13-8-4-2-5-9-13)12-16-17(19(21)22)18(20-23-16)14-10-6-3-7-11-14/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNDUGHNYMJGIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401226 | |
Record name | 5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one | |
CAS RN |
60986-80-3 | |
Record name | 5-methyl-3,6-diphenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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